molecular formula C14H29N3 B14456502 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline CAS No. 74332-91-5

2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline

Cat. No.: B14456502
CAS No.: 74332-91-5
M. Wt: 239.40 g/mol
InChI Key: FANSOUFKZRTJRV-UHFFFAOYSA-N
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Description

2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is a complex organic compound with a unique structure that includes a pyrroline ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline typically involves multiple steps, starting from readily available starting materials. One common approach is to use a pyrroline precursor, which is then functionalized through a series of reactions including alkylation, amination, and cyclization.

    Alkylation: The initial step involves the alkylation of a pyrroline precursor with a suitable alkyl halide under basic conditions.

    Amination: The resulting intermediate is then subjected to amination using diethylamine to introduce the diethylaminoethyl group.

    Cyclization: Finally, the compound undergoes cyclization to form the desired pyrroline ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.

    2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis with similar amine groups.

    Diethylaminoethanethiol: Contains a thiol group instead of a pyrroline ring.

Uniqueness

2-((2-(Diethylamino)ethyl)amino)-5-methyl-4-phenyl-4-propyl-1-pyrroline is unique due to its complex structure, which includes a pyrroline ring with multiple substituents

Properties

CAS No.

74332-91-5

Molecular Formula

C14H29N3

Molecular Weight

239.40 g/mol

IUPAC Name

N,N-diethyl-2-[(5-methyl-4-propylpyrrolidin-2-ylidene)amino]ethanamine

InChI

InChI=1S/C14H29N3/c1-5-8-13-11-14(16-12(13)4)15-9-10-17(6-2)7-3/h12-13H,5-11H2,1-4H3,(H,15,16)

InChI Key

FANSOUFKZRTJRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=NCCN(CC)CC)NC1C

Origin of Product

United States

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